Glucagon Receptor Antagonist I

Glucagon Receptor GPCR Antagonist Adenylyl Cyclase

Select Glucagon Receptor Antagonist I (CAS 438618-32-7) for precisely defined competitive GCGR antagonism. Unlike generic alternatives, its pharmacology is fully validated: a confirmed KDB of 81 nM in functional adenylyl cyclase assays and proven in vivo efficacy at 50 mg/kg in humanized mouse models. Available with its confirmed inactive analog (CAS 362482-00-6) for rigorous assay controls, this high-purity tool ensures reproducible, on-target results in glycogenolysis and glucose homeostasis research.

Molecular Formula C20H30N2OS
Molecular Weight 346.5 g/mol
CAS No. 438618-32-7
Cat. No. B163024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucagon Receptor Antagonist I
CAS438618-32-7
SynonymsGCGR Antagonist I
Molecular FormulaC20H30N2OS
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCC(CC)C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)CC)C#N
InChIInChI=1S/C20H30N2OS/c1-6-13(7-2)18(23)22-19-16(12-21)15-10-9-14(11-17(15)24-19)20(4,5)8-3/h13-14H,6-11H2,1-5H3,(H,22,23)
InChIKeySWIBDWBSJSJQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucagon Receptor Antagonist I (CAS 438618-32-7): A Well-Characterized Competitive GCGR Antagonist for In Vitro & In Vivo Research Procurement


Glucagon Receptor Antagonist I (CAS 438618-32-7) is a thienyl-amide small molecule characterized as a potent and competitive antagonist of the human glucagon receptor (GCGR) [1]. Its biological activity is validated in multiple experimental systems, including receptor binding assays and functional cellular models of glycogenolysis, and its in vivo efficacy has been demonstrated in a humanized mouse model [1]. The compound is commercially available with high analytical purity (≥99% by HPLC) from multiple vendors, ensuring reliable and reproducible research outcomes .

Why Generic GCGR Antagonist Substitution Fails: Understanding the Differentiating Profile of CAS 438618-32-7


Generic substitution of GCGR antagonists is not feasible due to significant variability in fundamental pharmacological parameters that dictate experimental outcomes. These parameters include absolute binding potency (IC50), functional antagonism strength (KDB), and the specific mechanism of antagonism (competitive vs. non-competitive), all of which can vary by orders of magnitude between distinct chemical scaffolds [1][2]. Furthermore, the lack of functional activity in structurally similar analogs, such as the inactive control compound, underscores the strict structure-activity relationship (SAR) requirements for GCGR antagonism, meaning a compound's activity cannot be assumed based on chemical class alone [1].

Quantitative Differentiation of Glucagon Receptor Antagonist I (CAS 438618-32-7): A Comparative Evidence Guide for Scientific Selection


Quantified Functional Antagonism: KDB of 81 nM Distinguishes Potency at the Signaling Level from Non-Competitive Inhibitors

Glucagon Receptor Antagonist I demonstrates a KDB of 81 nM for inhibiting glucagon-stimulated adenylyl cyclase activity in CHO cells overexpressing the human GCGR [1]. This functional KDB value is 3.2-fold weaker than the Kb value reported for the non-competitive GCGR antagonist L-168,049 (Kb = 25 nM) [2]. This quantitative difference highlights that, while both are potent, their distinct mechanisms of action (competitive vs. non-competitive) are reflected in their functional inhibition parameters and should guide experimental design based on the desired pharmacological profile.

Glucagon Receptor GPCR Antagonist Adenylyl Cyclase Functional Assay Competitive Antagonism

Validated In Vivo Efficacy: 50 mg/kg Blocks Exogenous Glucagon Challenge in Humanized Mice

In a humanized mouse model, Glucagon Receptor Antagonist I administered intraperitoneally at a dose of 50 mg/kg blocked the rise in blood glucose levels triggered by an exogenous glucagon challenge [1]. This in vivo activity confirms the compound's ability to engage the target and elicit a pharmacodynamic effect in a whole-animal system. While many GCGR antagonists show in vitro binding, only a subset are validated in in vivo functional models.

Glucagon Receptor GCGR Antagonist In Vivo Pharmacology Glycogenolysis Glucose Homeostasis

Critical Negative Control Availability: Structurally Related Inactive Analog (CAS 362482-00-6) Enables Rigorous Experimental Validation

A structurally related analog of Glucagon Receptor Antagonist I, known as the 'inactive control' (CAS 362482-00-6), is commercially available and has been experimentally confirmed to have no effect on glucagon-induced glycogenolysis in primary human hepatocytes at concentrations up to 30 µM [1]. In contrast, Glucagon Receptor Antagonist I fully blocks glycogenolysis at these concentrations [1]. This is a critical advantage, as a well-defined, structurally similar inactive control is essential for confirming that observed effects are specifically due to GCGR antagonism and not off-target activities of the chemical scaffold.

Glucagon Receptor GCGR Antagonist Negative Control Assay Validation Glycogenolysis

Optimized Application Scenarios for Glucagon Receptor Antagonist I (CAS 438618-32-7) Based on Quantitative Evidence


Mechanistic Studies of Competitive GCGR Antagonism in GPCR Signaling

The compound's well-defined competitive mechanism of action, supported by a KDB of 81 nM in functional adenylyl cyclase assays [1], makes it an ideal tool for dissecting the signaling pathways downstream of GCGR activation. Researchers can use it to probe the kinetics and dynamics of glucagon-mediated cAMP production and compare its effects directly to non-competitive antagonists like L-168,049 to understand the implications of different antagonism modes.

Validation of In Vitro Findings in a Well-Characterized In Vivo Model

For studies requiring a bridge from cellular to animal models, this compound is a proven option. Its demonstrated efficacy in blocking an exogenous glucagon challenge in humanized mice at 50 mg/kg [1] provides a reliable starting point for in vivo pharmacodynamic studies investigating the role of glucagon signaling in glucose homeostasis, glycogenolysis, and metabolic disease models.

Rigorous Assay Development and Target Validation Studies

The commercial availability of both the active Glucagon Receptor Antagonist I and its confirmed inactive analog (CAS 362482-00-6) [1] provides an unmatched opportunity for assay development. This pair is essential for creating robust and specific assays for GCGR activity, from high-throughput screening to detailed functional studies in primary hepatocytes, by enabling precise differentiation between on-target pharmacology and non-specific chemical effects.

Investigating Hepatic Glycogenolysis in Primary Human Hepatocytes

The compound's well-documented ability to potently block glucagon-induced glycogenolysis in primary human hepatocytes [1] positions it as a key reagent for studies focused on hepatic glucose production. Researchers can use it to selectively inhibit the glucagon-driven arm of glycogen breakdown, allowing for the isolation and study of other pathways regulating hepatic glucose output in a physiologically relevant human cell system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glucagon Receptor Antagonist I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.